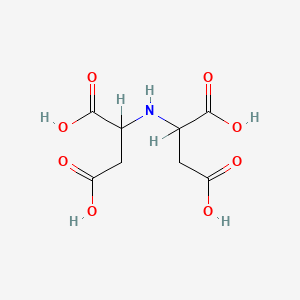

2,2'-azanediyldisuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,2'-azanediyldisuccinic acid, also known as iminodisuccinic acid, is a biodegradable chelating agent recognized for its ability to form stable complexes with various metal ions. Its chemical formula is CHNO, and it is often considered an environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) due to its lower toxicity and higher biodegradability. This compound plays a crucial role in various applications across multiple fields, including agriculture, medicine, and industrial cleaning.

2,2'-azanediyldisuccinic acid primarily participates in chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron, forming stable metal-imidodisuccinate complexes. These reactions are vital for regulating metal ion availability and minimizing metal-mediated oxidative stress. Additionally, under specific conditions, it can engage in oxidation and reduction reactions, contributing to its versatility in different applications.

Common Reagents and Conditions- Chelation: Involves metal ions like calcium, magnesium, and iron.

- Oxidation/Reduction: Conditions vary based on the desired outcome.

The major products of these reactions are the metal complexes utilized in various sectors, including agriculture and industrial cleaning.

Research indicates that 2,2'-azanediyldisuccinic acid enhances the accumulation of essential mineral elements and antioxidants in plants, promoting growth and resistance to environmental stressors. In medical research, it is being investigated for its potential to reduce oxidative stress and improve the bioavailability of essential minerals. Its chelation properties also suggest possible applications in detoxifying heavy metals from biological systems.

The synthesis of 2,2'-azanediyldisuccinic acid typically involves reacting maleic anhydride with ammonia and sodium hydroxide. The process includes the following steps:

- Formation of a concentrated disodium maleate solution.

- Addition of ammonia at temperatures ranging from 90°C to 145°C.

- Distillation of excess water and ammonia to yield an aqueous solution containing approximately 34% tetrasodium iminodisuccinate.

In industrial settings, similar methods are employed on a larger scale, which may include techniques such as spray-drying to produce a solid mixture of tetrasodium iminodisuccinate salts along with other by-products that do not affect the final product's complexing capacity or biodegradability .

The applications of 2,2'-azanediyldisuccinic acid span across various fields:

- Agriculture: Used as a chelating agent to enhance nutrient uptake in plants.

- Biology: Investigated for its role in improving plant growth and stress resistance.

- Medicine: Explored for potential therapeutic applications in reducing oxidative stress.

- Industry: Employed in biodegradable cleaning agents as an eco-friendly alternative to traditional chelating agents.

Studies on the interactions of 2,2'-azanediyldisuccinic acid with metal ions reveal its effectiveness in stabilizing these ions within biological systems. This stabilization is crucial for maintaining proper metabolic functions and reducing the harmful effects of heavy metals. The compound's ability to form stable complexes allows for better control over metal ion availability in various environments .

Several compounds exhibit similar chelating properties but differ significantly in their environmental impact and biodegradability:

| Compound Name | Biodegradability | Toxicity Level | Unique Features |

|---|---|---|---|

| Ethylenediaminetetraacetic acid | Low | High | Strong chelator but not biodegradable |

| Nitrilotriacetic acid | Moderate | Moderate | Less toxic than EDTA but still not fully biodegradable |

| Diethylenetriaminepentaacetic acid | Low | High | Strong chelation properties with environmental concerns |

2,2'-azanediyldisuccinic acid stands out due to its higher biodegradability and lower environmental toxicity compared to these traditional chelating agents. While compounds like ethylenediaminetetraacetic acid and diethylenetriaminepentaacetic acid are effective chelators, they pose significant environmental risks due to their persistence in ecosystems. In contrast, 2,2'-azanediyldisuccinic acid offers a more sustainable option for various applications.